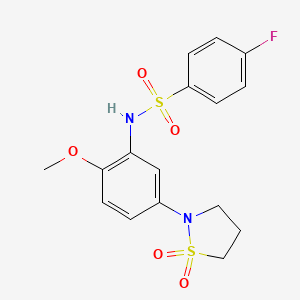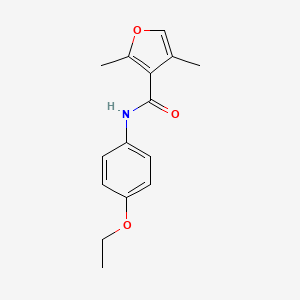![molecular formula C17H17N5O2 B2764999 N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)环戊烷甲酰胺 CAS No. 899752-21-7](/img/structure/B2764999.png)
N-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)环戊烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. GABA aminotransferase is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and cognition.
科学研究应用
Synthesis of Heterocyclic Compounds
Pyrazolopyrimidines serve as key intermediates in the synthesis of various heterocyclic compounds. Their structural similarity to purine bases like adenine and guanine makes them valuable in creating analogs that can interact with biological systems. The synthetic versatility of these compounds allows for the introduction of various substituents, which can lead to the discovery of new therapeutic agents .
Biomedical Applications
Due to their structural resemblance to purine bases, pyrazolopyrimidines have been extensively studied for their biomedical applications. They have shown potential in the development of new drugs with antiviral, anticancer, and anti-inflammatory properties. The ability to modify the core structure provides a platform for the design of compounds with specific biological activities .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrazolopyrimidines have been identified as potent kinase inhibitors due to their ability to mimic ATP, the natural substrate of kinases. This mimicry allows them to bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting cell signaling pathways involved in disease progression .
Antibacterial Agents
The antibacterial activity of pyrazolopyrimidines has been a subject of interest. Structural studies have shown that certain derivatives exhibit significant antibacterial properties, which could be harnessed to develop new antibiotics. This is particularly important in the era of antibiotic resistance, where new classes of antibiotics are urgently needed .
Enzyme Inhibition
Pyrazolopyrimidines have been explored as enzyme inhibitors, targeting enzymes that are key to the survival of pathogens or the progression of diseases. By inhibiting these enzymes, pyrazolopyrimidines can disrupt vital biological processes, offering a strategy for the development of new therapeutic agents .
Pharmacological Research
In pharmacological research, pyrazolopyrimidines are used to study various aspects of drug action, including drug-receptor interactions, dose-response relationships, and the mechanisms of drug metabolism. Their diverse biological activities make them suitable models for understanding the pharmacodynamics and pharmacokinetics of new drug candidates .
Molecular Modeling
Pyrazolopyrimidines are often used in molecular modeling studies to predict the binding affinity and selectivity of new drug candidates. Their structural diversity allows researchers to explore the effects of different substituents on drug-receptor interactions, aiding in the rational design of drugs with improved efficacy and reduced side effects .
Chemical Biology
In chemical biology, pyrazolopyrimidines are utilized to probe biological systems and understand the molecular basis of diseases. They can be used as chemical tools to modulate biological pathways, identify new drug targets, and elucidate the functions of proteins and nucleic acids within cells .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .
属性
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-6-4-5-7-12)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZFEDCQWKRCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/structure/B2764916.png)
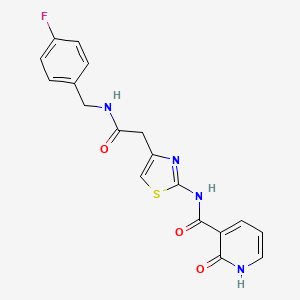
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2764923.png)
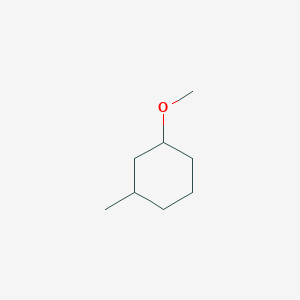

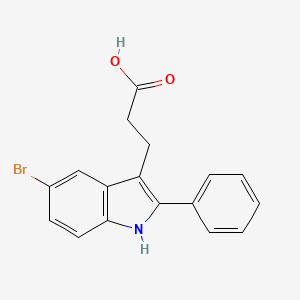
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2764930.png)
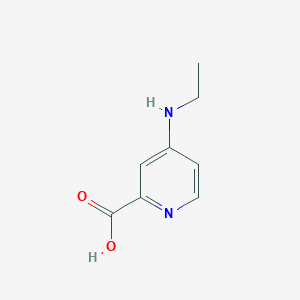
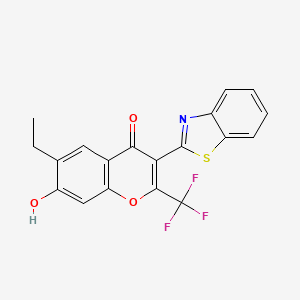
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)
